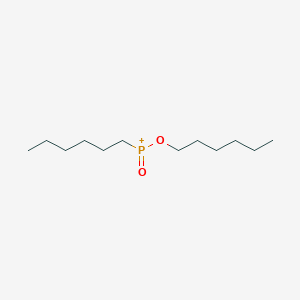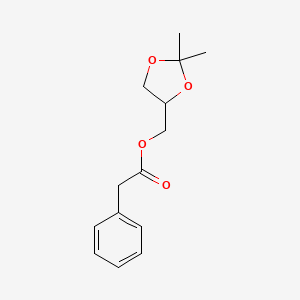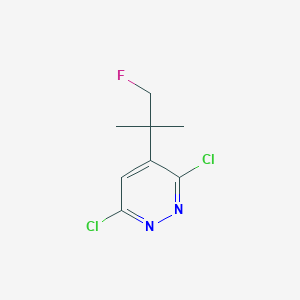![molecular formula C17H14N2O2 B14322119 2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]- CAS No. 103593-74-4](/img/structure/B14322119.png)
2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]- is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure with a phenylhydrazono group attached to the 3-position. Benzopyran derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]- typically involves the condensation of 3-acetyl-2H-chromen-2-one with phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The benzopyran core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzopyran derivatives.
科学的研究の応用
2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of fluorescent dyes and materials with specific optical properties.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. It may also interact with enzymes and proteins, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-2-one, 3-methyl-: Known for its use in the synthesis of coumarin derivatives.
2H-1-Benzopyran-2-one, 3,8-trihydroxy-: Studied for its antioxidant properties.
2H-1-Benzopyran-2-one, 7-methoxy-: Used in the synthesis of natural products and pharmaceuticals.
Uniqueness
2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]- is unique due to its phenylhydrazono group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
103593-74-4 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC名 |
3-(N-anilino-C-methylcarbonimidoyl)chromen-2-one |
InChI |
InChI=1S/C17H14N2O2/c1-12(18-19-14-8-3-2-4-9-14)15-11-13-7-5-6-10-16(13)21-17(15)20/h2-11,19H,1H3 |
InChIキー |
KEJFBZOKPJYFPN-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC1=CC=CC=C1)C2=CC3=CC=CC=C3OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)
![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)


![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)


![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)

